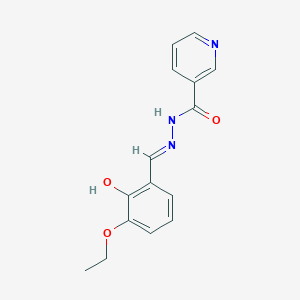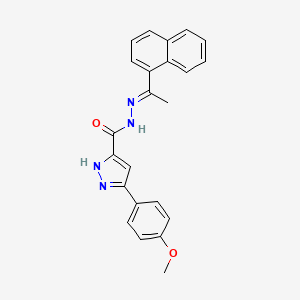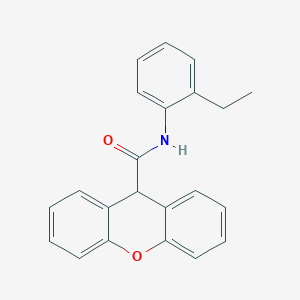
Nicotinic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Hidrazida de ácido nicotínico (3-etoxi-2-hidroxi-bencilideno) es un compuesto químico que pertenece a la clase de las hidrazidas. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Hidrazida de ácido nicotínico (3-etoxi-2-hidroxi-bencilideno) normalmente implica la condensación de hidrazida de ácido nicotínico con 3-etoxi-2-hidroxibenzaldehído. La reacción se lleva a cabo normalmente en un disolvente de etanol bajo condiciones de reflujo. El producto se purifica posteriormente mediante recristalización.
Métodos de producción industrial
Aunque los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
La Hidrazida de ácido nicotínico (3-etoxi-2-hidroxi-bencilideno) puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de hidrazina.
Sustitución: Puede participar en reacciones de sustitución nucleófila, donde los grupos funcionales son sustituidos por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan a menudo.
Sustitución: Las condiciones varían en función del nucleófilo, pero los reactivos típicos incluyen los haluros de alquilo y los ácidos.
Productos principales formados
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
Química: Se utiliza como precursor en la síntesis de moléculas más complejas.
Biología: Los estudios han explorado su potencial como agente antimicrobiano y anticancerígeno.
Medicina: La investigación está en curso para investigar su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Puede utilizarse en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual la Hidrazida de ácido nicotínico (3-etoxi-2-hidroxi-bencilideno) ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas implicadas pueden variar en función de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
Isoniazida: Una hidrazida conocida que se utiliza como antibiótico.
Hidrazida de ácido nicotínico: Un precursor en la síntesis de diversos derivados de hidrazida.
3-etoxi-2-hidroxibenzaldehído: Un aldehído relacionado que se utiliza en rutas sintéticas similares.
Singularidad
La Hidrazida de ácido nicotínico (3-etoxi-2-hidroxi-bencilideno) es única debido a sus características estructurales específicas, que le confieren propiedades biológicas y químicas distintas. Su combinación de ácido nicotínico y porciones bencilideno permite aplicaciones versátiles e interacciones con diversos objetivos moleculares.
Propiedades
Número CAS |
292180-68-8 |
|---|---|
Fórmula molecular |
C15H15N3O3 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-2-21-13-7-3-5-11(14(13)19)10-17-18-15(20)12-6-4-8-16-9-12/h3-10,19H,2H2,1H3,(H,18,20)/b17-10+ |
Clave InChI |
ZFULGBFZQJLCRE-LICLKQGHSA-N |
SMILES isomérico |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CN=CC=C2 |
SMILES canónico |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CN=CC=C2 |
Solubilidad |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-butyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine](/img/structure/B11675870.png)

![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675890.png)
![2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11675891.png)
![5-(4-bromophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11675894.png)
![Methyl 2-[N-(5-chloro-4-methoxy-6-methylpyrimidin-2-YL)4-methylbenzenesulfonamido]acetate](/img/structure/B11675901.png)


![(2-methoxy-4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11675921.png)
![3-({[2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11675926.png)
![(2,6-dibromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11675929.png)
![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11675935.png)
![N'-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11675938.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11675942.png)
